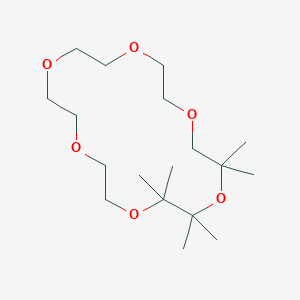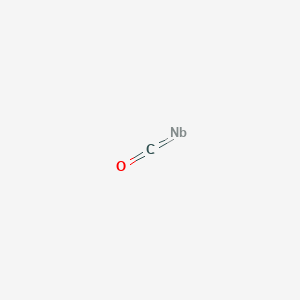
(Oxomethylidene)niobium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Oxomethylidene)niobium is a compound of niobium, a transition metal with the atomic number 41 Niobium is known for its high melting point, corrosion resistance, and superconducting properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Oxomethylidene)niobium typically involves the reaction of niobium pentachloride with methylene chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The product is then purified through sublimation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (Oxomethylidene)niobium undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form niobium oxides.
Reduction: Can be reduced to lower oxidation states using reducing agents like hydrogen or carbon monoxide.
Substitution: Undergoes substitution reactions with halogens to form niobium halides.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Halogens like chlorine or bromine at room temperature.
Major Products:
Oxidation: Niobium pentoxide (Nb₂O₅).
Reduction: Lower oxidation state niobium compounds.
Substitution: Niobium halides (e.g., NbCl₅, NbBr₅).
Aplicaciones Científicas De Investigación
(Oxomethylidene)niobium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biomedical applications, including drug delivery and imaging.
Medicine: Explored for its potential in cancer treatment due to its ability to interact with biological molecules.
Industry: Utilized in the production of high-performance materials, including superconductors and advanced ceramics.
Mecanismo De Acción
The mechanism of action of (Oxomethylidene)niobium involves its interaction with various molecular targets. The compound can form coordination complexes with biological molecules, altering their structure and function. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Niobium Pentachloride (NbCl₅): A common niobium compound used in various chemical reactions.
Niobium Pentoxide (Nb₂O₅): Known for its use in electronic and optical applications.
Niobium Halides: Includes compounds like niobium bromide (NbBr₅) and niobium iodide (NbI₅).
Uniqueness of (Oxomethylidene)niobium: this compound stands out due to its unique chemical structure, which allows it to participate in a variety of chemical reactions
Propiedades
Número CAS |
84120-04-7 |
|---|---|
Fórmula molecular |
CNbO |
Peso molecular |
120.916 g/mol |
InChI |
InChI=1S/CO.Nb/c1-2; |
Clave InChI |
JOQDDXSEBMKHJU-UHFFFAOYSA-N |
SMILES canónico |
C(=O)=[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


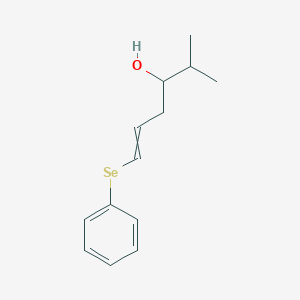

![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)
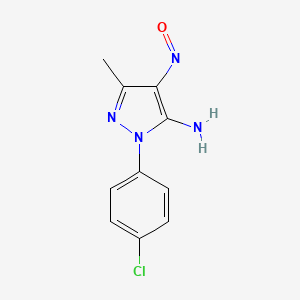
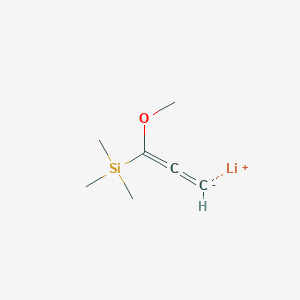



![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)

![3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne](/img/structure/B14414215.png)
![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
